(3,5-Dimethyl-2-hexeno)-4-hydroxyphenone
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Overview
Description
(3,5-Dimethyl-2-hexeno)-4-hydroxyphenone is an organic compound characterized by its unique structure, which includes a phenone group substituted with a hydroxy group and a hexeno chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-2-hexeno)-4-hydroxyphenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethyl-2-hexene and 4-hydroxybenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethyl-2-hexeno)-4-hydroxyphenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenone group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3,5-Dimethyl-2-hexeno)-4-hydroxyphenone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which (3,5-Dimethyl-2-hexeno)-4-hydroxyphenone exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, such as those involved in oxidation-reduction reactions or signal transduction.
Comparison with Similar Compounds
3,5-Dimethyl-2-hexene: A related compound with a similar hexeno chain but lacking the phenone and hydroxy groups.
4-Hydroxybenzaldehyde: Shares the hydroxyphenone structure but lacks the hexeno chain.
Uniqueness: (3,5-Dimethyl-2-hexeno)-4-hydroxyphenone is unique due to its combination of a hexeno chain and a hydroxyphenone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-10(2)8-11(3)9-14(16)12-4-6-13(15)7-5-12/h4-7,9-10,15H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBMORSEJUWTHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=CC(=O)C1=CC=C(C=C1)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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